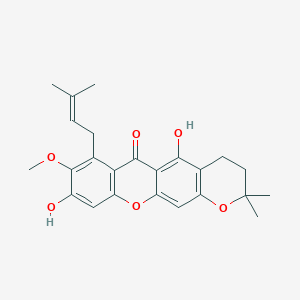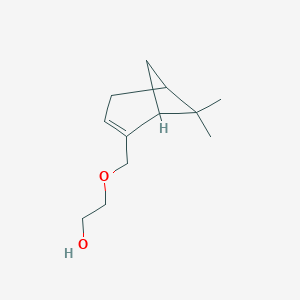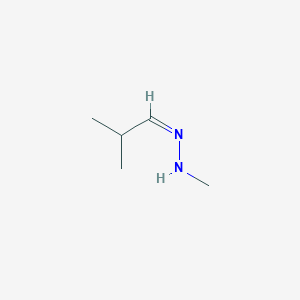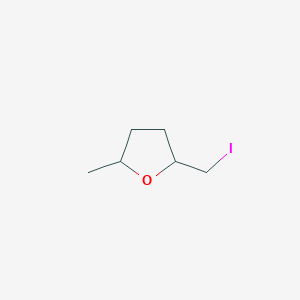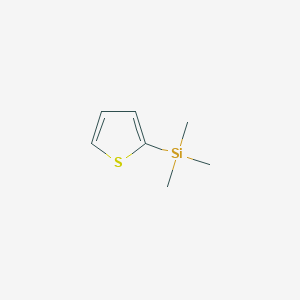
2-Thienyltrimethylsilan
Übersicht
Beschreibung
2-Thienyltrimethylsilane (2TMS) is a versatile organosilicon compound that is used in a wide range of applications in the chemical and pharmaceutical industries. It is a colorless, volatile liquid with a sweet, pungent odor and a boiling point of approximately 84°C. 2TMS is a highly reactive compound, and can be easily synthesized through a variety of methods. It is also a versatile reagent, and has been used in the synthesis of a wide range of organic compounds.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Thienyltrimethylsilan: ist ein vielseitiges Reagenz in der organischen Synthese. Es ist besonders nützlich für die Einführung der Thiophenylgruppe in organische Moleküle, was bei der Synthese von Pharmazeutika, Agrochemikalien und anderen Thiophen-haltigen Verbindungen entscheidend sein kann . Seine Fähigkeit, je nach Reaktionsbedingungen als Nukleophil oder Elektrophil zu fungieren, macht es zu einem wertvollen Werkzeug für Chemiker.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird This compound bei der Synthese verschiedener Medikamentenkandidaten eingesetzt. Es wird verwendet, um die chemische Struktur von Verbindungen zu modifizieren, um ihre pharmakokinetischen Eigenschaften wie Löslichkeit und Bioverfügbarkeit zu verbessern . Dieses Silylierungsmittel hilft bei der Herstellung effektiverer und gezielterer Medikamente.
Materialwissenschaft
Die Verbindung findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung organischer Halbleiter. Thiophenderivate sind bekannt für ihre leitfähigen Eigenschaften, und This compound kann verwendet werden, um Materialien für die Verwendung in Solarzellen und elektronischen Geräten zu synthetisieren .
Chemische Analyse
This compound: dient als Standard- oder Referenzverbindung in verschiedenen analytischen Verfahren. Es wird verwendet, um Geräte zu kalibrieren und Methoden in der Gaschromatographie und Massenspektrometrie zu validieren, wodurch eine genaue und zuverlässige Analyse chemischer Proben sichergestellt wird .
Biochemie
In der Biochemie werden Thiophenderivate für ihre Wechselwirkungen mit biologischen Molekülen untersucht. This compound kann verwendet werden, um Verbindungen zu synthetisieren, die an Proteine oder Nukleinsäuren binden, was die Untersuchung biologischer Pfade und die Entwicklung diagnostischer Werkzeuge unterstützt .
Industrielle Anwendungen
Obwohl es hauptsächlich in Forschung und Entwicklung eingesetzt wird, hat This compound auch potenzielle industrielle Anwendungen. Es könnte bei der Synthese von Spezialchemikalien oder als Zwischenprodukt bei der Produktion größerer Mengen an kommerziellen Produkten verwendet werden .
Katalyse
Diese Verbindung wird auch als Ligand in der Katalyse untersucht. Es kann die Aktivität von Katalysatoren in chemischen Reaktionen verändern, was zu effizienteren und selektiveren Prozessen sowohl im Labor als auch in der Industrie führen kann .
Umweltwissenschaften
Schließlich wird This compound in der Forschung zu Umweltwissenschaften verwendet, um Sensoren und Materialien zu entwickeln, die Schadstoffe erkennen und einfangen können. Seine Einarbeitung in Polymere oder andere Materialien kann zur Entwicklung neuer Filtrations- und Detektionssysteme führen .
Safety and Hazards
Eigenschaften
IUPAC Name |
trimethyl(thiophen-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12SSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANGLGSZPSFVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171297 | |
| Record name | Silane, trimethyl-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18245-28-8 | |
| Record name | Silane, trimethyl-2-thienyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018245288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Trimethylsilylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper, and how does it relate to the properties of 2-Thienyltrimethylsilane?
A1: The research focuses on understanding how substituents on the thiophene ring influence the rate at which the silicon-carbon bond in 2-thienyltrimethylsilane derivatives is cleaved in basic conditions []. This cleavage reaction is significant because it unveils information about the compound's reactivity and potential applications in synthetic chemistry. The study also utilizes computational chemistry to explore the acidity of various substituted thiophenes, providing insights into the electronic factors governing the reactivity of these compounds.
Q2: Can you elaborate on the role of computational chemistry in this study and its implications for understanding 2-Thienyltrimethylsilane?
A2: The researchers employed ab initio calculations to determine the acidities of several monosubstituted thiophenes []. By comparing these calculated acidities with the experimentally determined rates of base cleavage for the corresponding 2-thienyltrimethylsilane derivatives, the study sheds light on the relationship between the electronic properties of the substituents and the compound's reactivity. This information is crucial for predicting the behavior of 2-Thienyltrimethylsilane derivatives in various chemical reactions and for designing new synthetic routes utilizing this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



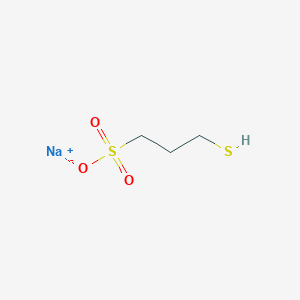





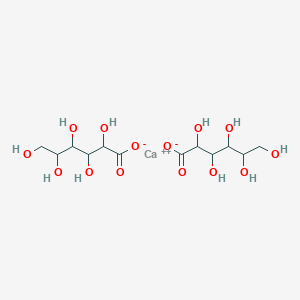
![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)
